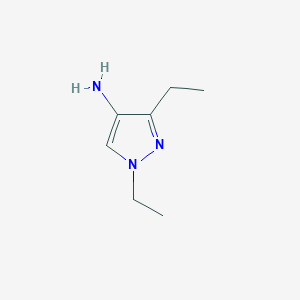![molecular formula C6H12N2O B13979254 2-Oxa-7,9-diazabicyclo[3.3.1]nonane CAS No. 501414-22-8](/img/structure/B13979254.png)
2-Oxa-7,9-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-7,9-diazabicyclo[331]nonane is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within its bicyclo[331]nonane framework
Méthodes De Préparation
The synthesis of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . Another approach focuses on the synthesis of 2-azabicyclo[3.3.1]nonanes, which are structurally related compounds, through the use of macrocyclic diamine alkaloids
Analyse Des Réactions Chimiques
2-Oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce halogen atoms into the bicyclic structure .
Applications De Recherche Scientifique
2-Oxa-7,9-diazabicyclo[3.3.1]nonane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to interact with biological targets . Additionally, this compound is used in the development of ion receptors, metallocycles, and molecular tweezers, which have applications in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . These compounds enhance the activity of AMPA receptors by binding to allosteric sites, leading to improved synaptic transmission and cognitive performance.
Comparaison Avec Des Composés Similaires
2-Oxa-7,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane These compounds share the bicyclo[331]nonane framework but differ in the heteroatoms present in the structure The presence of different heteroatoms, such as sulfur or selenium, can significantly impact the chemical properties and reactivity of these compounds The unique combination of oxygen and nitrogen atoms in 2-Oxa-7,9-diazabicyclo[33
Propriétés
Numéro CAS |
501414-22-8 |
|---|---|
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(1)8-6/h5-8H,1-4H2 |
Clé InChI |
XUBMWGXQJYWHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2CNCC1N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


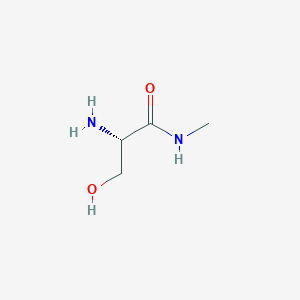
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
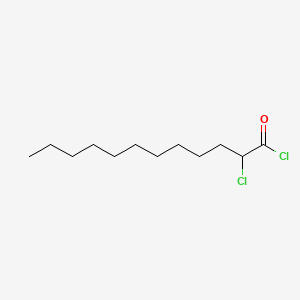

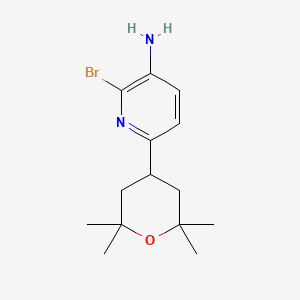
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)


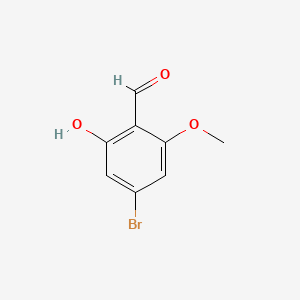

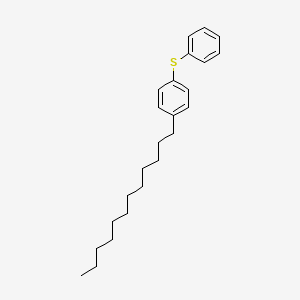
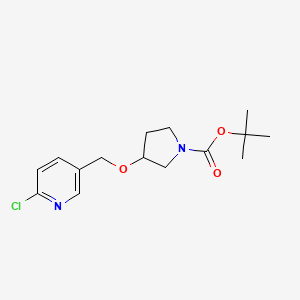
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
